molecular formula C21H28N4O3S B2450788 4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine CAS No. 2415487-92-0

4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine

Cat. No.: B2450788
CAS No.: 2415487-92-0
M. Wt: 416.54
InChI Key: FSYAEDOMQUGRCE-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a complex organic compound that features a unique combination of pyrimidine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine typically involves multi-step organic reactions. The starting materials may include 5,6-dimethylpyrimidine and 4-methoxy-2,5-dimethylphenylsulfonyl chloride. The reaction conditions often require the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques would be essential for optimizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
  • 2-(5,6-Dimethylpyrimidin-4-yl)-5-(2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Uniqueness

The uniqueness of 4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(5,6-dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-13-7-20(14(2)6-19(13)28-5)29(26,27)25-10-17-8-24(9-18(17)11-25)21-15(3)16(4)22-12-23-21/h6-7,12,17-18H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYAEDOMQUGRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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